REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[NH:9]([C:11]([O:13]C)=O)[NH2:10].[CH:15](OCC)(OCC)OCC.CC1C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[CH:15]=[N:10][NH:9][C:11]2=[O:13])[CH:6]=[CH:7][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
788 mg
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)OC
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics washed with H2O
|
Type
|
EXTRACTION
|
Details
|
then extracted twice with 1N NaOH
|
Type
|
CUSTOM
|
Details
|
were acidified with conc. HCl and aged 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Resulting solids
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1C(NN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |